Methyl (7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthyl)-carbamate
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Overview
Description
METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthyl group, a nitrophenyl azo group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-4-nitroaniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-1-naphthol to form the azo compound.
Carbamoylation: The final step involves the reaction of the azo compound with methyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amino derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE involves its interaction with specific molecular targets and pathways. The nitrophenyl azo group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE: shares similarities with other azo compounds and carbamates, such as:
Uniqueness
The uniqueness of METHYL [7-HYDROXY-8-[(2-HYDROXY-4-NITROPHENYL)AZO]-1-NAPHTHYL]-CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
94231-84-2 |
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Molecular Formula |
C18H14N4O6 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
methyl N-[7-hydroxy-8-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C18H14N4O6/c1-28-18(25)19-13-4-2-3-10-5-8-14(23)17(16(10)13)21-20-12-7-6-11(22(26)27)9-15(12)24/h2-9,23-24H,1H3,(H,19,25) |
InChI Key |
SVYDTVMSLRWKLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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